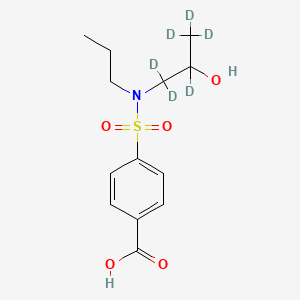
2-Hydroxy Probenecid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Probenecid-d6 is a deuterated version of the pharmaceutical drug Probenecid. It is commonly used in the treatment of gout and hyperuricemia by increasing the excretion of uric acid from the body. The compound works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its elimination through urine . The deuterated form of this compound is used in pharmaceutical research and development, specifically in the area of pharmacokinetics and pharmacodynamics .
Preparation Methods
The preparation of 2-Hydroxy Probenecid-d6 involves the synthesis of its parent compound, Probenecid, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of Probenecid: Probenecid is synthesized through a series of chemical reactions starting from benzoic acid. The key steps involve sulfonation, amination, and alkylation reactions to introduce the propyl and hydroxypropyl groups.
Deuteration: The deuterium atoms are introduced by replacing the hydrogen atoms in the hydroxypropyl group with deuterium.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
2-Hydroxy Probenecid-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the parent compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxy Probenecid-d6 has several scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: The deuterated form is used to study the metabolism and elimination of drugs in the body. Deuterium labeling helps in tracking the compound’s distribution and breakdown.
Drug Development: It is used in the development of new pharmaceuticals, particularly in improving the bioavailability and reducing the toxicity of drugs.
Biological Studies: The compound is used in biological research to understand the mechanisms of uric acid excretion and its role in diseases like gout and hyperuricemia.
Industrial Applications: It is used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry.
Mechanism of Action
2-Hydroxy Probenecid-d6 exerts its effects by inhibiting the reabsorption of uric acid in the kidneys. This is achieved through the inhibition of the organic anion transporter (OAT) at the proximal tubules. By blocking the reabsorption, the compound increases the excretion of uric acid in the urine, thereby reducing serum urate levels . The deuterated form of the compound provides additional benefits such as longer half-life and improved bioavailability .
Comparison with Similar Compounds
2-Hydroxy Probenecid-d6 is unique due to its deuterated nature, which provides several advantages over its non-deuterated counterpart, Probenecid. These advantages include:
Longer Half-Life: Deuterated compounds generally have longer half-lives compared to their non-deuterated counterparts, leading to prolonged therapeutic effects.
Improved Bioavailability: The presence of deuterium can enhance the bioavailability of the compound, making it more effective at lower doses.
Reduced Toxicity: Deuterated compounds often exhibit reduced toxicity, making them safer for use in pharmaceutical applications.
Similar compounds include:
Probenecid: The non-deuterated parent compound used in the treatment of gout and hyperuricemia.
Probenecid-d14: Another deuterated form of Probenecid with a different deuterium labeling pattern.
4-[(Dipropylamino)-Sulfonyl] Benzamide: A related compound with similar pharmacological properties.
Properties
Molecular Formula |
C13H19NO5S |
|---|---|
Molecular Weight |
307.40 g/mol |
IUPAC Name |
4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D |
InChI Key |
LSENJUHYDIWQAU-CRLDSOMESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O)O |
Canonical SMILES |
CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


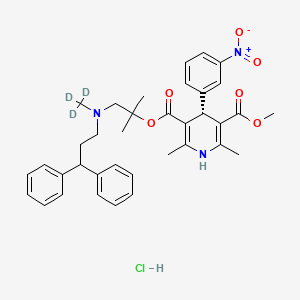
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
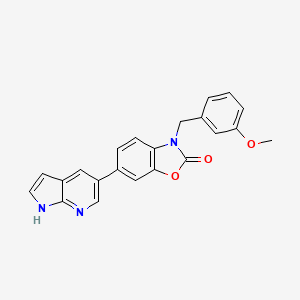

![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
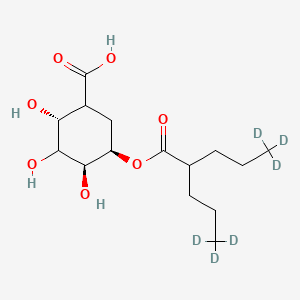

![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

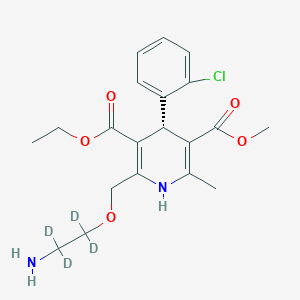
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)

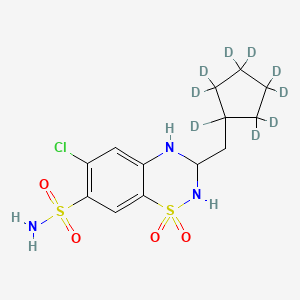
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)
